molecular formula C20H28ClNO2 B3909268 1-(4-isopropylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride

1-(4-isopropylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride

Cat. No. B3909268
M. Wt: 349.9 g/mol
InChI Key: RCZICQFRIMGJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as Bisoprolol and is a beta-blocker that is used to treat high blood pressure, heart failure, and angina. However,

Mechanism of Action

Bisoprolol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart and can be beneficial in treating conditions such as hypertension and heart failure.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It reduces the production of renin, a hormone that regulates blood pressure, and can also reduce the levels of norepinephrine, a neurotransmitter that is involved in the regulation of heart rate and blood pressure. In addition, Bisoprolol has been shown to have anti-inflammatory properties, which could be beneficial in treating conditions such as atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Bisoprolol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-blockers on heart function without affecting other receptors in the body. However, one limitation of using Bisoprolol is that it can have off-target effects on other receptors, which could complicate the interpretation of results.

Future Directions

There are many potential future directions for research involving Bisoprolol. One area of interest is the development of new beta-blockers that are more selective for specific beta-adrenergic receptors. Another area of interest is the use of Bisoprolol in combination with other drugs to treat conditions such as heart failure. Finally, there is also potential for Bisoprolol to be used in the treatment of other conditions, such as anxiety and depression, due to its anti-inflammatory properties.
Conclusion:
Bisoprolol is a compound that has significant potential in scientific research. Its specificity for beta-adrenergic receptors makes it a useful tool for studying the effects of beta-blockers on heart function, hypertension, and other cardiovascular conditions. Further research is needed to fully understand the potential applications of Bisoprolol and to develop new drugs that can target specific beta-adrenergic receptors.

Scientific Research Applications

Bisoprolol has been widely used in scientific research due to its beta-blocking properties. It has been shown to have a significant impact on the cardiovascular system, making it useful for studying the effects of beta-blockers on heart function. Bisoprolol has also been used in studies involving hypertension, heart failure, and arrhythmias.

properties

IUPAC Name

1-(1-phenylethylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.ClH/c1-15(2)17-9-11-20(12-10-17)23-14-19(22)13-21-16(3)18-7-5-4-6-8-18;/h4-12,15-16,19,21-22H,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZICQFRIMGJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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